An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N,N-dimethylpyrimidin-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N,N-dimethylpyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-N,N-dimethylpyrimidin-2-amine (CAS No. 959240-54-1). As a substituted bromopyrimidine, this compound is a valuable heterocyclic building block for pharmaceutical and materials science research.[1][2] The bromine atom at the C4 position serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This document details a robust synthetic protocol, explains the underlying chemical principles, outlines methods for structural verification and purity assessment, and provides essential safety and handling information. It is intended as a practical resource for researchers, chemists, and professionals in drug development.
Introduction and Significance
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including oncology, and anti-infective and central nervous system treatments.[3][4] The strategic functionalization of the pyrimidine ring is key to modulating the biological activity and pharmacokinetic properties of these molecules. Halogenated pyrimidines, in particular, are indispensable intermediates in drug discovery.[2][5]
4-Bromo-N,N-dimethylpyrimidin-2-amine belongs to this critical class of compounds. Its structure features:
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A 2-(dimethylamino) group , which can influence solubility and act as a hydrogen bond acceptor.
-
A 4-bromo substituent , which provides a reactive site for further molecular elaboration through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[2]
This dual functionality makes it a highly valuable precursor for creating diverse chemical libraries aimed at identifying novel bioactive compounds, particularly kinase inhibitors for cancer therapy.[1] This guide presents a reliable method for its preparation and thorough characterization.
Synthesis Methodology
The selected synthetic strategy involves the selective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,4-dibromopyrimidine. The rationale for this approach is based on the differential reactivity of the bromine atoms on the pyrimidine ring. The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C4 position. By carefully controlling the reaction conditions, selective monosubstitution can be achieved.
Reaction Principle
The synthesis proceeds via the reaction of 2,4-dibromopyrimidine with a slight excess of dimethylamine. The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or ethanol, at a controlled temperature to favor the selective displacement of the C2 bromine atom.
Reaction Scheme:
(Note: A base is typically added to neutralize the HBr byproduct and drive the reaction to completion.)
Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective amination of dihalopyrimidines.[6]
Materials and Equipment:
-
2,4-Dibromopyrimidine
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Triethylamine (Et3N) or potassium carbonate (K2CO3) as a base
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dibromopyrimidine (1.0 eq) in anhydrous THF.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Nucleophilic Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of dimethylamine (1.2 eq) dropwise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain 4-Bromo-N,N-dimethylpyrimidin-2-amine as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 4-Bromo-N,N-dimethylpyrimidin-2-amine.
Characterization and Data
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for 4-Bromo-N,N-dimethylpyrimidin-2-amine.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 959240-54-1 | [1][7][8] |
| Molecular Formula | C₆H₈BrN₃ | [7][8] |
| Molecular Weight | 202.05 g/mol | [1][8] |
| Appearance | Off-white to light yellow solid | [9] |
| Purity | ≥95-98% | [7][8] |
Spectroscopic Data (Expected)
The following data are predicted based on the chemical structure and analysis of similar compounds. Actual experimental values may vary slightly.
-
1H NMR (Proton Nuclear Magnetic Resonance):
-
Solvent: CDCl₃ or DMSO-d₆
-
Expected Chemical Shifts (δ):
-
~8.2 ppm (d, 1H, J ≈ 5.5 Hz): Proton at C6 of the pyrimidine ring.
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~6.7 ppm (d, 1H, J ≈ 5.5 Hz): Proton at C5 of the pyrimidine ring.
-
~3.2 ppm (s, 6H): Protons of the two methyl groups of the N,N-dimethylamino substituent.
-
-
-
13C NMR (Carbon Nuclear Magnetic Resonance):
-
Solvent: CDCl₃ or DMSO-d₆
-
Expected Chemical Shifts (δ):
-
~162 ppm: C2 (attached to the dimethylamino group).
-
~159 ppm: C6.
-
~158 ppm: C4 (attached to bromine).
-
~110 ppm: C5.
-
~38 ppm: Methyl carbons of the dimethylamino group.
-
-
-
MS (Mass Spectrometry):
-
Technique: Electrospray Ionization (ESI+)
-
Expected m/z:
-
202.0, 204.0 [M+H]+. The characteristic isotopic pattern with two peaks of nearly equal intensity is the definitive signature of the presence of a single bromine atom.
-
-
-
IR (Infrared Spectroscopy):
-
Expected Absorption Bands (cm-1):
-
~3000-2850 cm-1: C-H stretching of methyl groups.
-
~1600-1550 cm-1: C=N and C=C stretching of the pyrimidine ring.
-
~1450 cm-1: C-H bending of methyl groups.
-
~1200-1000 cm-1: C-N stretching.
-
~600-500 cm-1: C-Br stretching.
-
-
Safety, Storage, and Handling
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the Material Safety Data Sheet (MSDS).
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), away from light and incompatible materials such as strong oxidizing agents.[1]
-
Handling: This compound is for research and development purposes only.[1][8]
Conclusion
This guide provides a detailed and practical framework for the successful synthesis and characterization of 4-Bromo-N,N-dimethylpyrimidin-2-amine. The described SNAr methodology is efficient and scalable, relying on readily available starting materials. The provided characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized product. As a versatile intermediate, this compound is a valuable asset for synthetic chemists engaged in the discovery and development of novel chemical entities.
References
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- Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Bromo-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Bromopyrimidines in Creating Novel Chemical Structures. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-6-methylpyridin-2-amine. Retrieved from [Link]
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Stratech Scientific. (n.d.). 4-Bromo-N, N-dimethylpyrimidin-2-amine, min 98%, 1 gram. Retrieved from [Link]
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Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[6][9][10]triazolo[1,5-a]pyridine. Retrieved from
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PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]
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Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]
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